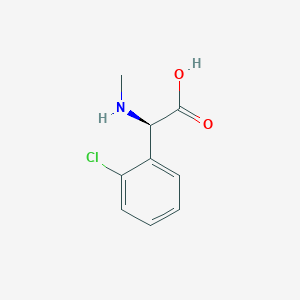
(R)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-2-(2-Chlorophenyl)-2-(methylamino)acetic acid” is a chiral compound with the following structural formula:
(R)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid
- It contains a chlorophenyl group, a methylamino group, and an acetic acid moiety.
- The stereochemistry is specified as ®, indicating the absolute configuration of the chiral center.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common methods:
-
Arylation of Glycine Derivatives:
- Start with a glycine derivative (e.g., N-protected glycine).
- React it with 2-chlorobenzaldehyde to form the corresponding imine.
- Reduce the imine using a suitable reducing agent (e.g., sodium borohydride) to obtain the target compound.
-
Enantioselective Synthesis:
- Employ chiral auxiliaries or catalysts to achieve enantioselective synthesis.
- For example, use chiral ligands in a copper-catalyzed asymmetric Mannich reaction between 2-chlorobenzaldehyde, methylamine, and glycine.
Industrial Production
The industrial production of “®-2-(2-Chlorophenyl)-2-(methylamino)acetic acid” typically involves large-scale synthesis using optimized conditions. specific industrial methods may vary based on proprietary processes.
Chemical Reactions Analysis
Reactions
Oxidation: The compound can undergo oxidation reactions, converting the methylamino group to an oxo group.
Reduction: Reduction of the carbonyl group in the acetic acid moiety can yield the corresponding alcohol.
Substitution: The chlorophenyl group can participate in substitution reactions (e.g., nucleophilic aromatic substitution).
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl₃).
Major Products
- Oxidation: The oxo derivative of the compound.
- Reduction: The corresponding alcohol.
- Substitution: Various substituted derivatives based on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity (e.g., enzyme inhibition, receptor binding).
Medicine: Studied for drug development (e.g., antiviral, antibacterial agents).
Industry: Applied in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action for “®-2-(2-Chlorophenyl)-2-(methylamino)acetic acid” depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to physiological effects.
Comparison with Similar Compounds
- Similar Compounds: Other chiral amino acids, such as phenylalanine, tyrosine, and tryptophan.
- Uniqueness: The combination of the chlorophenyl group, methylamino group, and acetic acid moiety distinguishes it from other amino acids.
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
(2R)-2-(2-chlorophenyl)-2-(methylamino)acetic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
HZZFRGVOIXDTSE-MRVPVSSYSA-N |
Isomeric SMILES |
CN[C@H](C1=CC=CC=C1Cl)C(=O)O |
Canonical SMILES |
CNC(C1=CC=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


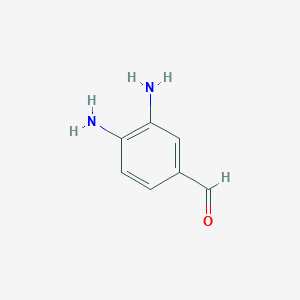
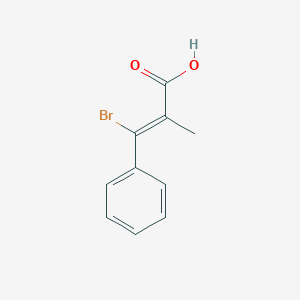
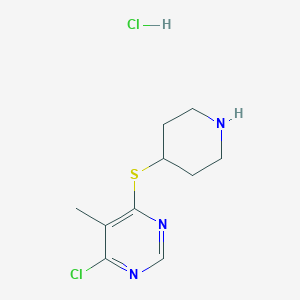

![7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B12967044.png)
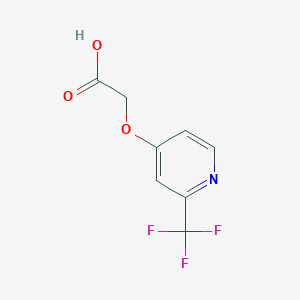
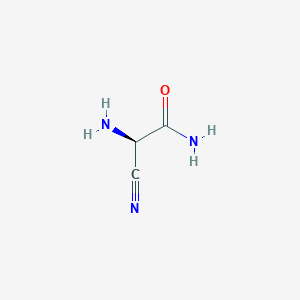
![6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12967056.png)

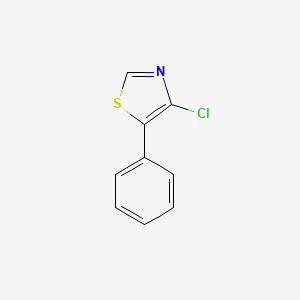
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-](/img/structure/B12967069.png)
![Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12967070.png)


